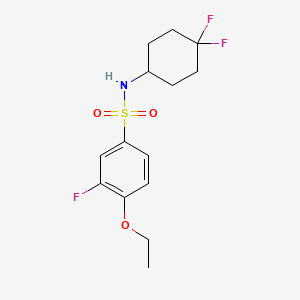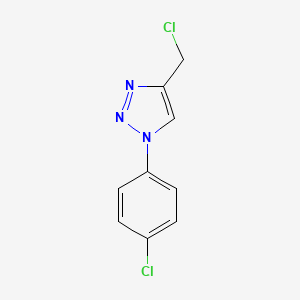
(4-溴-5-氯-1-甲基吡唑-3-基)甲基乙酸酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Bromo-5-chloro-1-methylpyrazol-3-yl)methyl acetate is a heterocyclic compound that features a pyrazole ring substituted with bromine, chlorine, and a methyl group, along with an acetate ester functional group
科学研究应用
(4-Bromo-5-chloro-1-methylpyrazol-3-yl)methyl acetate has several applications in scientific research:
Medicinal Chemistry: It can serve as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Agrochemicals: The compound may be used in the development of pesticides or herbicides.
Materials Science: It can be utilized in the synthesis of advanced materials with specific properties, such as conductivity or fluorescence.
Biological Studies: The compound can be used as a probe or reagent in biochemical assays to study enzyme activity or protein interactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-5-chloro-1-methylpyrazol-3-yl)methyl acetate typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Methylation: The methyl group can be introduced via alkylation reactions using methyl iodide or dimethyl sulfate.
Esterification: The final step involves the esterification of the pyrazole derivative with acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of (4-Bromo-5-chloro-1-methylpyrazol-3-yl)methyl acetate may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.
化学反应分析
Types of Reactions
(4-Bromo-5-chloro-1-methylpyrazol-3-yl)methyl acetate can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, potentially altering the oxidation state of the pyrazole ring or the substituents.
Hydrolysis: The ester functional group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide, potassium cyanide, or organometallic reagents can be used under appropriate conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Hydrolysis: Acidic or basic conditions (e.g., hydrochloric acid or sodium hydroxide) can facilitate hydrolysis.
Major Products
Substitution: Products with different functional groups replacing the halogens.
Oxidation: Oxidized derivatives of the pyrazole ring.
Reduction: Reduced forms of the compound with altered substituents.
Hydrolysis: The corresponding carboxylic acid and alcohol.
作用机制
The mechanism of action of (4-Bromo-5-chloro-1-methylpyrazol-3-yl)methyl acetate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of halogen atoms and the ester functional group can influence its binding affinity and specificity.
相似化合物的比较
Similar Compounds
(4-Bromo-5-chloro-1-methylpyrazole): Lacks the acetate ester group.
(4-Bromo-5-chloro-1-methylpyrazol-3-yl)methyl alcohol: Contains a hydroxyl group instead of the acetate ester.
(4-Bromo-5-chloro-1-methylpyrazol-3-yl)methyl chloride: Contains a chloride group instead of the acetate ester.
Uniqueness
(4-Bromo-5-chloro-1-methylpyrazol-3-yl)methyl acetate is unique due to the presence of both halogen atoms and the acetate ester group, which can impart distinct chemical reactivity and biological activity. The combination of these functional groups can enhance its utility in various applications compared to similar compounds.
属性
IUPAC Name |
(4-bromo-5-chloro-1-methylpyrazol-3-yl)methyl acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrClN2O2/c1-4(12)13-3-5-6(8)7(9)11(2)10-5/h3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHJLNHXVAZAXBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1=NN(C(=C1Br)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.51 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![[2-oxo-2-[4-(propanoylamino)phenyl]ethyl] 3-[[(E)-2-phenylethenyl]sulfonylamino]benzoate](/img/structure/B2485625.png)
![N-(4-ETHYLPHENYL)-N'-[2-(4-METHOXYPHENYL)ETHYL]ETHANEDIAMIDE](/img/structure/B2485626.png)
![8-(3-hydroxyphenyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2485630.png)
![N-[2-(4-chlorophenyl)ethyl]-4-(1-{[(4-ethoxyphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)butanamide](/img/structure/B2485634.png)
![1-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]piperazine](/img/structure/B2485635.png)
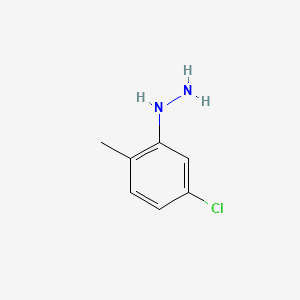
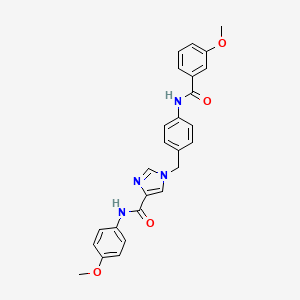
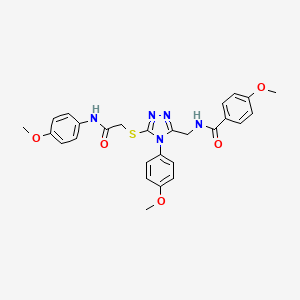
![4-[2-(4-Fluorophenyl)ethyl]-piperidine HCl](/img/structure/B2485641.png)
![2-Chloro-N-[2-(5-fluoro-1H-indol-3-YL)ethyl]acetamide](/img/structure/B2485643.png)
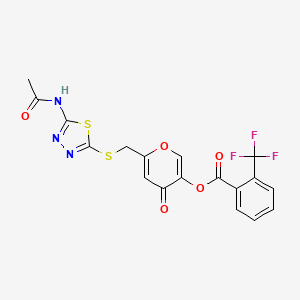
![N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2485646.png)
